![molecular formula C17H19FN2O3S B4446812 N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4446812.png)
N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMAG, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain.
Scientific Research Applications
N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neuropathic pain, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce pain behavior in animal models.
Mechanism of Action
The mechanism of action of N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it is believed that N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide exerts its therapeutic effects by modulating the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit the activity of HDACs, which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In cancer cells, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide induces apoptosis by activating caspases and inhibiting the activity of anti-apoptotic proteins. In inflammation, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide reduces the production of inflammatory cytokines, such as TNF-α and IL-6. In neuropathic pain, N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide reduces pain behavior by inhibiting the activity of spinal microglia.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is its high potency and selectivity for its target proteins. This makes it an ideal compound for studying the activity of various signaling pathways in vitro. However, one of the limitations of N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
For the research on N~2~-(3-fluorophenyl)-N~1~-(3-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide include further investigating its mechanism of action and evaluating its efficacy in animal models of various diseases.
properties
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-[(3-methylphenyl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-13-5-3-6-14(9-13)11-19-17(21)12-20(24(2,22)23)16-8-4-7-15(18)10-16/h3-10H,11-12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKQNPMGAPRTNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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